molecular formula C13H15N3OS B5156051 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Cat. No.: B5156051
M. Wt: 261.34 g/mol
InChI Key: KXJWFIUKXRGJNL-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This can be achieved through various synthetic routes, including the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate alkylating agents under basic conditions . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a thiadiazole ring with a phenylbutanamide moiety enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-15-16-13(18-10)14-12(17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJWFIUKXRGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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